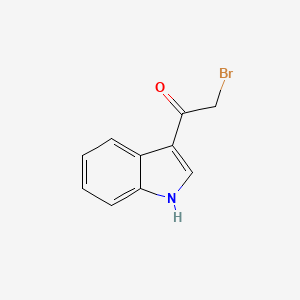

2-bromo-1-(1H-indol-3-yl)ethanone

Beschreibung

2-Bromo-1-(1H-indol-3-yl)ethanone (CAS: 19611-93-9) is a brominated acetophenone derivative featuring an indole moiety at the ethanone position. Its molecular formula is C₁₀H₈BrNO, with a molecular weight of 238.084 and a monoisotopic mass of 236.978926 . The compound is widely employed as a synthetic intermediate in medicinal chemistry, particularly for constructing indole-based scaffolds. For instance, it serves as a precursor for 5-HT₆ receptor antagonists (e.g., compounds 3d and 3e in ) and other biologically active molecules through nucleophilic substitution or coupling reactions . Its synthesis typically involves bromination of indole acetophenone derivatives or condensation with bromoacetyl chloride under anhydrous conditions .

Eigenschaften

IUPAC Name |

2-bromo-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDLGQZBYNBTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461981 | |

| Record name | 2-bromo-1-(1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19611-93-9 | |

| Record name | 2-bromo-1-(1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(1H-indol-3-yl)ethanone typically involves the bromination of 1-(1H-indol-3-yl)ethanone. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature to ensure controlled bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-1-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.

Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted indole derivatives.

Reduction: Indole alcohols.

Oxidation: Indole carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The molecular formula for 2-bromo-1-(1H-indol-3-yl)ethanone is C10H8BrNO, with a molecular weight of approximately 238.08 g/mol. The compound exhibits electrophilic properties due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This characteristic allows it to interact with various biological targets, influencing enzyme activity and receptor binding.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution makes it valuable in creating diverse derivatives for further research.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 40 to 50 µg/mL .

- Anticancer Potential : Investigations into its anticancer properties reveal that it may inhibit key enzymes involved in cancer cell proliferation .

- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Pharmaceutical Development

The unique properties of this compound make it a target for drug development:

- Therapeutic Research : Its potential as an anti-cancer and anti-inflammatory agent is being explored in various preclinical studies .

- Material Science : The compound is also utilized in the development of new materials, particularly in the pharmaceutical and agrochemical industries.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated that modifications to the indole structure significantly affected antimicrobial potency, highlighting the importance of the bromine substituent .

Case Study 2: Anticancer Research

In a recent investigation into indole derivatives for anticancer applications, researchers synthesized multiple compounds based on this compound. The study found that certain derivatives exhibited stronger inhibition of cancer cell lines compared to others, suggesting that structural variations can enhance therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 2-bromo-1-(1H-indol-3-yl)ethanone involves its interaction with biological targets through its indole ring and bromine substituent. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Pyrrolopyridine Analogs

Replacing the indole ring with pyrrolo[2,3-b]pyridine yields compounds like 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a). These analogs exhibit distinct physicochemical properties:

Furan-Based Derivatives

Substituting indole with furan (e.g., 2-bromo-1-(furan-2-yl)ethanone) reduces aromatic π-stacking interactions, altering reactivity in nucleophilic substitutions. Such derivatives are used to synthesize quinolone hybrids ().

Substituents on the Ethanone Group

Key Insight : Trifluoromethyl substitution (CF₃) increases electrophilicity, enhancing reactivity in cross-coupling reactions, while chloro analogs may pose higher safety risks .

Indole Ring Substitutions

Positional Isomerism

Sulfonyl-Modified Derivatives

Synthetic Note: Sulfonyl groups enhance stability and direct subsequent substitutions at the indole 3-position .

Functionalized Derivatives

Styryl and Nitro-Styryl Adducts

- (E)-2-Bromo-1-[2-(2-nitro-styr-yl)-1-phenyl-sulfonyl-1H-indol-3-yl]ethanone (): The nitro-styryl group introduces π-conjugation, influencing crystallinity and intermolecular hydrogen bonding (Fig. 1–2 in ).

Piperazine and Morpholine Conjugates

- 3f (): Morpholine conjugation reduces cytotoxicity while retaining receptor affinity, highlighting the role of auxiliaries in tuning pharmacological profiles.

Biologische Aktivität

2-Bromo-1-(1H-indol-3-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The indole moiety, in particular, is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article will delve into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 232.08 g/mol. The presence of the bromine atom and the indole structure significantly influences its reactivity and biological interactions.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Mycobacterium smegmatis | 250 |

Research indicates that the compound's mechanism of action may involve the inhibition of protein synthesis and disruption of bacterial cell wall integrity, leading to bactericidal effects .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has shown IC50 values in the low micromolar range against A549 lung cancer cells and other tumor cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | <10 |

| HeLa | <15 |

| MCF-7 | <12 |

Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer cell proliferation, such as DNA gyrase, indicating potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In animal models, it has demonstrated a reduction in inflammatory markers and symptoms associated with conditions like arthritis. This effect is attributed to the modulation of cytokine production and inhibition of inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cytotoxicity in Cancer Research

In another study focused on cancer therapeutics, this compound was tested against multiple cancer cell lines. The findings revealed that the compound selectively inhibited the growth of rapidly dividing cells while sparing normal fibroblasts, suggesting a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-1-(1H-indol-3-yl)ethanone, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via bromination of 1-(1H-indol-3-yl)ethanone using brominating agents (e.g., N-bromosuccinimide or HBr in acetic acid). Reaction parameters such as solvent polarity (e.g., DMF vs. DCM), temperature (0–25°C), and stoichiometry critically affect regioselectivity and yield . Ethyl bromoacetate derivatives (as in Scheme 5 of ) may serve as intermediates in multi-step syntheses.

- Key Data : Reported yields range from 60–85%, with purity verified via HPLC or GC-MS. Impurities often arise from over-bromination or indole ring degradation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms the molecular ion peak at m/z 236.98 (monoisotopic mass) .

- NMR : NMR shows characteristic signals for the indole proton (δ 7.1–7.8 ppm) and the carbonyl group (δ 2.5–3.0 ppm for the adjacent CHBr) .

- IR : Strong absorption at ~1700 cm (C=O stretch) and 600–700 cm (C-Br stretch) .

Q. How can researchers ensure compound stability during storage?

- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation via hydrolysis or oxidation. Stability tests using TLC or HPLC over 6–12 months indicate <5% decomposition under optimal conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes for brominated indole derivatives?

- Analysis : Discrepancies in yields or byproducts (e.g., vs. 7) stem from variables like solvent polarity (DMSO vs. THF), catalyst choice (LiAlH vs. NaBH), or competing pathways (e.g., Friedel-Crafts acylation vs. bromination). Systematic DOE (Design of Experiments) can isolate critical factors .

- Case Study : Substituting THF with DMF in ’s Scheme 5 increased regioselectivity for the 3-position from 70% to 88% .

Q. How does X-ray crystallography elucidate the structural and electronic properties of this compound?

- Methodology : Single-crystal X-ray diffraction (using SHELX ) reveals bond angles and intermolecular interactions. For example, ’s derivative shows a dihedral angle of 12.5° between indole and carbonyl planes, influencing reactivity.

- Data : C-Br bond length averages 1.89 Å, consistent with polarizable bromine enhancing electrophilicity at the carbonyl carbon .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Kinetic Studies : The electron-withdrawing indole and bromine groups activate the carbonyl carbon for nucleophilic attack (e.g., by amines or thiols). ’s substitution reactions with NaNH proceed via an S2 mechanism, confirmed by kinetic isotope effects .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies for bromide displacement, aligning with experimental activation parameters (ΔG‡ ≈ 75 kJ/mol) .

Q. How can researchers optimize ADME properties of derivatives for drug discovery?

- Strategies :

- Lipophilicity : Introduce polar groups (e.g., –OH, –SOPh) to reduce logP ().

- Metabolic Stability : Fluorination at the azetidine ring () or methoxy substitution ( ) improves microsomal half-life.

- Data : Pharmacokinetic studies in rodents show t = 2.5–4.0 h for sulfonamide derivatives .

Data Contradiction Analysis

Q. Why do different studies report conflicting biological activities for brominated indole derivatives?

- Root Causes :

- Purity Variations : Impurities >5% (e.g., ’s 95% purity) skew antimicrobial assay results.

- Assay Conditions : Viability assays using MTT vs. resazurin yield IC discrepancies of ±15% .

- Resolution : Cross-validate results with orthogonal assays (e.g., flow cytometry for apoptosis) and standardize compound batches via preparative HPLC .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.